Warfarin sodium
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Overview
Description
Warfarin sodium is a widely used anticoagulant, commonly referred to as a “blood thinner,” though it does not actually reduce blood viscosity. Instead, it inhibits blood coagulation, making it effective in preventing blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation . This compound is the sodium salt form of warfarin, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through the reaction of warfarin with a base, followed by the removal of water to yield the sodium salt. The process involves dissolving warfarin in a suitable solvent and reacting it with sodium hydroxide. The reaction mixture is then subjected to crystallization to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting warfarin with sodium hydroxide in an aqueous medium. The resulting solution is concentrated and crystallized to yield the sodium salt. The crystallization process is carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Warfarin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Hydroxywarfarin derivatives.
Reduction: Dihydrowarfarin derivatives.
Substitution: Various substituted warfarin derivatives depending on the nucleophile used.
Scientific Research Applications
Warfarin sodium has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of anticoagulant drugs and their interactions with other molecules.
Biology: this compound is employed in studies related to blood coagulation pathways and the role of vitamin K in these processes.
Medicine: It is extensively used in clinical research to develop new anticoagulant therapies and to understand the pharmacokinetics and pharmacodynamics of anticoagulant drugs.
Industry: this compound is used in the production of rodenticides due to its anticoagulant properties
Mechanism of Action
Warfarin sodium exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the regeneration of active vitamin K, which is a crucial cofactor for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound reduces the levels of active clotting factors, thereby preventing blood clot formation .
Comparison with Similar Compounds
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase but has a shorter half-life compared to warfarin sodium.
Acenocoumarol: Similar to this compound but with a faster onset of action and shorter duration.
Phenprocoumon: Has a longer half-life than this compound, leading to prolonged anticoagulant effects.
Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K) in case of overdose. Its predictable anticoagulant effects and the ability to monitor its activity through the international normalized ratio (INR) make it a preferred choice for long-term anticoagulation therapy .
Properties
CAS No. |
5543-79-3 |
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Molecular Formula |
C19H15O4- |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/p-1 |
InChI Key |
PJVWKTKQMONHTI-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-] |
physical_description |
Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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